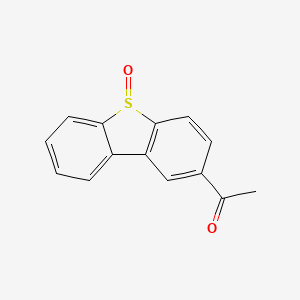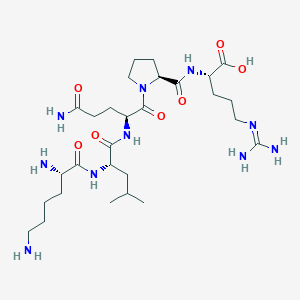![molecular formula C52H36 B12536618 1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene CAS No. 684288-66-2](/img/structure/B12536618.png)
1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrene core, which is a polycyclic aromatic hydrocarbon, and is substituted with 3,5-bis(2,2-diphenylethenyl)phenyl groups. The presence of these substituents imparts distinct photophysical and electronic properties to the molecule, making it of interest in materials science and organic electronics.
Preparation Methods
The synthesis of 1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrene core: The pyrene core can be synthesized through cyclization reactions involving biphenyl intermediates.
Chemical Reactions Analysis
1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrene derivatives.
Scientific Research Applications
1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene has several scientific research applications:
Organic Electronics: The compound’s unique photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Materials Science: Its structural properties are of interest in the development of new materials with specific electronic and optical characteristics.
Biological Studies:
Mechanism of Action
The mechanism of action of 1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical reactions. The pathways involved in its mechanism of action are primarily related to its photophysical and electronic properties .
Comparison with Similar Compounds
1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene can be compared with other similar compounds, such as:
1,3,5,9-Tetra(4-(1,2,2-triphenylvinyl)phenyl)pyrene: This compound also features a pyrene core with multiple triphenylvinyl substituents, making it a prominent blue emitter in OLEDs.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: This compound has boron-containing substituents, which impart different electronic properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting photophysical properties, which make it suitable for specialized applications in organic electronics and materials science.
Properties
CAS No. |
684288-66-2 |
|---|---|
Molecular Formula |
C52H36 |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
1-[2-[3,5-bis(2,2-diphenylethenyl)phenyl]ethenyl]pyrene |
InChI |
InChI=1S/C52H36/c1-5-14-40(15-6-1)49(41-16-7-2-8-17-41)35-38-32-37(33-39(34-38)36-50(42-18-9-3-10-19-42)43-20-11-4-12-21-43)24-25-44-26-27-47-29-28-45-22-13-23-46-30-31-48(44)52(47)51(45)46/h1-36H |
InChI Key |
KZKDIHLXWABCJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=CC(=C2)C=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C=C(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


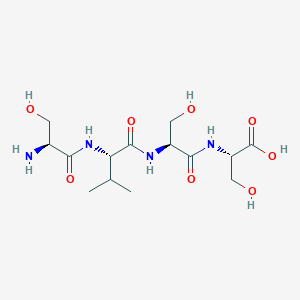
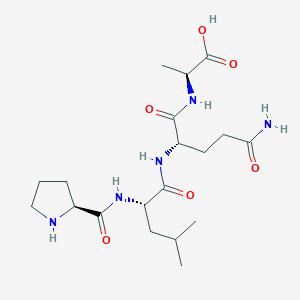
![2-Cyclopenten-1-one, 2-[[4-(dimethylamino)phenyl]hydroxymethyl]-](/img/structure/B12536543.png)
![4-[(11,11-Diethoxyundecyl)oxy]-4'-[(undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12536545.png)
![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)
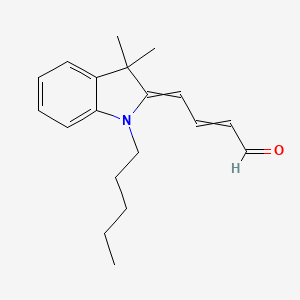
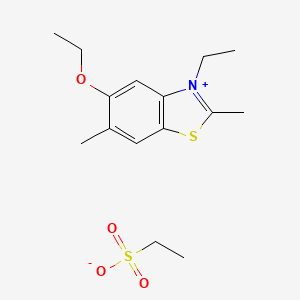
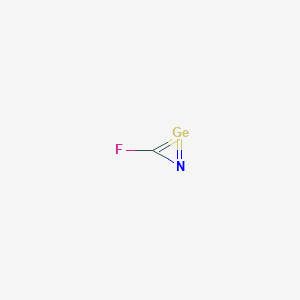
![3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one](/img/structure/B12536578.png)
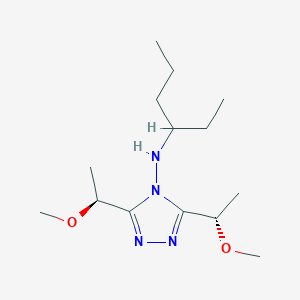
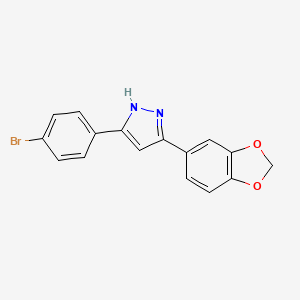
![3-Benzoyl-4-phenyl-1,6-dihydrobenzo[h][1,6]naphthyridine-2,5-dione](/img/structure/B12536598.png)
